molecular formula C31H29NO7 B11574819 2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11574819
M. Wt: 527.6 g/mol
InChI Key: IFTBUTWUKJTTSM-UHFFFAOYSA-N
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Description

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines elements of benzodioxole, methoxyphenyl, and chromenopyrrole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The initial steps often include the formation of intermediate compounds through reactions such as Friedel-Crafts alkylation, nucleophilic substitution, and cyclization. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions is crucial in industrial settings to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like sodium hydroxide or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide for nucleophilic substitution, sulfuric acid for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its complex structure, which combines multiple functional groups and aromatic systems

Properties

Molecular Formula

C31H29NO7

Molecular Weight

527.6 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C31H29NO7/c1-17(2)15-36-23-10-7-20(13-25(23)35-4)28-27-29(33)21-11-18(3)5-8-22(21)39-30(27)31(34)32(28)14-19-6-9-24-26(12-19)38-16-37-24/h5-13,17,28H,14-16H2,1-4H3

InChI Key

IFTBUTWUKJTTSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC5=C(C=C4)OCO5)C6=CC(=C(C=C6)OCC(C)C)OC

Origin of Product

United States

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